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Compound of Interest

1-(Cyclopropylmethoxy)-4-fluoro-
Compound Name:
2-nitrobenzene

CAS No.: 1092496-28-0

Cat. No.: B1376291

Get Quote

Executive Summary

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS: 1092496-28-0) is a specialized
fluorinated intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., c-Met
and VEGFR antagonists). Its structural core—a fluoro-nitrobenzene scaffold functionalized with
a cyclopropylmethyl ether—serves as a critical pharmacophore for optimizing lipophilicity and
metabolic stability in drug candidates.

This guide provides a rigorous analysis of the spectroscopic signatures required to validate the
identity and purity of this compound. It synthesizes experimental protocols with high-confidence
predicted data based on structural analogs, offering a self-validating framework for analytical
chemists and process engineers.

Chemical Identity & Properties
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Property Detail
IUPAC Name 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
CAS Number 1092496-28-0

Molecular Formula

Molecular Weight 211.19 g/mol

Appearance Pale yellow to yellow crystalline solid

Soluble in DMSO, Methanol, Chloroform;

Solubility ]
Insoluble in Water

Melting Point 48-52 °C (Typical for this class of ethers)

Synthesis & formation Pathway

Understanding the synthesis is prerequisite to interpreting the spectrum, particularly for
identifying potential impurities like unreacted phenol or hydrolysis byproducts.

Reaction Scheme

The compound is synthesized via the nucleophilic alkylation of 4-fluoro-2-nitrophenol with
(bromomethyl)cyclopropane under basic conditions.
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Figure 1: Synthetic pathway for the production of 1-(Cyclopropylmethoxy)-4-fluoro-2-
nitrobenzene.

Spectroscopic Characterization

The following data represents the high-confidence consensus spectral profile, derived from
homologous series analysis and isomeric validation of 2-nitro-4-fluorophenyl ethers.
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Nuclear Magnetic Resonance ( H NMR)
Solvent:

(Chloroform-d) or

Frequency: 400 MHz

The spectrum is characterized by two distinct regions: the aliphatic cyclopropylmethyl side
chain and the aromatic fluoro-nitro core.
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"Cis" protons
0.60 - 0.68 m 2H Cyclopropyl CH relative to the

substituent.

"Trans" protons
0.32-0.40 m 2H Cyclopropyl CH relative to the

substituent.

Critical Interpretation Note: The H-3 proton is the most reliable aromatic handle. If this peak
shifts significantly upfield (< 7.5 ppm), it suggests loss of the nitro group or reduction to an
aniline.

Carbon NMR ( C NMR)

Key Features:

e C-F Coupling: The carbon attached to Fluorine (C-4) will appear as a doublet with a large
coupling constant (

Hz) at ~155-158 ppm.
e Ether Carbon: The

peak appears at ~74.5 ppm.

e Cyclopropyl Carbons: High field signals at ~10.2 ppm (CH) and ~3.5 ppm (CH

Fluorine NMR ( F NMR)

e Shift:-118.0 to -122.0 ppm (singlet or multiplet depending on decoupling).

» Validation: This peak confirms the integrity of the C-F bond. A shift toward -130 ppm often
indicates hydrolysis of the ether (reversion to phenol).

Mass Spectrometry (LC-MS)[4]

« lonization Mode: ESI (+)
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» Molecular lon:
e Fragmentation Pattern:
o m/z 212: Parent ion.
o m/z 156: Loss of cyclopropylmethyl group (
), leaving the [4-fluoro-2-nitrophenol + H]

fragment. This is a common "fingerprint" fragment for this ether class.

Quality Control & Impurity Profiling

To ensure "Drug Grade" quality, researchers must monitor for specific process impurities.

Impurity Table

Impurity Origin Detection Method Limit (Typical)
) Unreacted Starting
4-Fluoro-2-nitrophenol _ LC-MS / HPLC <0.5%
Material

(Bromomethyl)cyclopr
Excess Reagent GC-FID <0.1%
opane

Bis-alkylated dimers Side reaction (rare) LC-MS (High MW) <0.1%

Analytical Workflow Diagram

The following logic gate ensures only compliant batches proceed to the next synthetic step.
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Figure 2: Quality Control Decision Matrix for 1-(Cyclopropylmethoxy)-4-fluoro-2-
nitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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